Methyl 4-(diethylcarbamoyl)benzoate CAS 122357-96-4 properties
Methyl 4-(diethylcarbamoyl)benzoate CAS 122357-96-4 properties
Technical Monograph: Methyl 4-(diethylcarbamoyl)benzoate
Part 1: Executive Summary
Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) represents a critical bifunctional scaffold in organic synthesis and medicinal chemistry.[1] Structurally, it bridges the gap between simple benzoate esters and biologically active benzamides. Its core architecture—a para-substituted benzene ring featuring a methyl ester and a diethylamide—makes it a versatile intermediate for generating complex pharmaceutical pharmacophores and functionalized materials.
This compound acts as a "masked" terephthalic acid derivative. The distinct reactivity profiles of the ester (electrophilic at the carbonyl, susceptible to hydrolysis/transesterification) and the diethylamide (robust, directing group capability) allow for orthogonal functionalization. This guide details the physicochemical properties, validated synthesis protocols, and analytical fingerprints required for the high-fidelity utilization of this compound in drug development and agrochemical research.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3]
Table 1: Technical Datasheet
| Property | Specification |
| CAS Number | 122357-96-4 |
| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate |
| Synonyms | Benzoic acid, 4-[(diethylamino)carbonyl]-, methyl ester; N,N-Diethyl-4-carbomethoxybenzamide |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/crystallinity) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| LogP (Predicted) | ~2.1 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
Part 3: Strategic Synthesis & Process Chemistry[1]
The synthesis of Methyl 4-(diethylcarbamoyl)benzoate is most efficiently achieved through the desymmetrization of terephthalic acid derivatives. Two primary routes are field-proven: the Acid Chloride Method (robust, scalable) and the Coupling Reagent Method (mild, suitable for sensitive substrates).
Visualization: Synthesis Pathways
The following diagram outlines the logical flow for synthesizing CAS 122357-96-4 from Monomethyl Terephthalate.
Caption: Dual synthetic pathways for CAS 122357-96-4. Route A is preferred for multi-gram synthesis due to cost-efficiency.[1]
Detailed Protocol: The Acid Chloride Route (Scale-Up Preferred)
This protocol is designed for high throughput and reproducibility, minimizing chromatographic purification.
Reagents:
-
Monomethyl terephthalate (1.0 eq)[1]
-
Thionyl chloride (SOCl₂) (1.5 eq)[1]
-
Diethylamine (1.2 eq)[1]
-
Triethylamine (Et₃N) (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Monomethyl terephthalate in anhydrous DCM (or Toluene for higher temps). Add Thionyl chloride dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the reaction.
-
Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours until gas evolution (HCl/SO₂) ceases.
-
Concentration: Cool to room temperature and concentrate in vacuo to remove excess SOCl₂. This yields the crude acid chloride (Methyl 4-(chlorocarbonyl)benzoate). Note: Do not purify this intermediate.
-
Amidation: Re-dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add a pre-mixed solution of Diethylamine and Triethylamine in DCM dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.
-
Work-up: Allow to warm to room temperature and stir for 2 hours. Quench with water.[2][3][4][5] Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. The product usually solidifies or remains a clear viscous oil upon high-vacuum drying.
Part 4: Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region: A characteristic AA'BB' system (two doublets) integrating to 4 protons.
- ~ 8.10 ppm (d, J = 8.5 Hz, 2H, ortho to ester).
- ~ 7.45 ppm (d, J = 8.5 Hz, 2H, ortho to amide).
-
Methyl Ester: A sharp singlet.
- ~ 3.94 ppm (s, 3H, -COOCH ₃).
-
Diethylamide: Due to restricted rotation around the C-N amide bond, the ethyl groups often appear as broadened or distinct signals at room temperature.
- ~ 3.55 ppm (br q, 2H, N-CH ₂).
- ~ 3.25 ppm (br q, 2H, N-CH ₂).
- ~ 1.25 ppm (br t, 3H, -CH₂CH ₃).
- ~ 1.10 ppm (br t, 3H, -CH₂CH ₃).
2. Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Expected Mass: [M+H]⁺ = 236.13 m/z.
-
Fragmentation Pattern: Loss of methoxy group (-31) or diethylamine fragment may be observed.[1]
Part 5: Applications in Drug Discovery[1][5][13]
1. Bioisostere for DEET: The structural homology to N,N-Diethyl-meta-toluamide (DEET) suggests potential utility in agrochemical research as an insect repellent with modified volatility and lipophilicity profiles.[1]
2. Fragment-Based Drug Design (FBDD): This molecule serves as a robust "linker" fragment.[1] The methyl ester can be selectively hydrolyzed to the carboxylic acid (using LiOH/THF) without affecting the diethylamide, allowing for the attachment of amines or alcohols. Conversely, the amide is stable, serving as a hydrophobic anchor.
3. Kinase Inhibitor Scaffolds: Benzamide derivatives are frequent motifs in kinase inhibitors (e.g., BCR-ABL inhibitors).[1] This specific substitution pattern (para-ester/amide) allows researchers to explore chemical space around the ATP-binding pocket where the ester can be converted to a heterocycle (e.g., oxadiazole, benzimidazole).
Part 6: Safety & Handling
-
GHS Classification:
-
Handling: Perform all synthesis steps in a fume hood. The acid chloride intermediate is corrosive and moisture-sensitive.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester over long periods.
References
-
Chemical Identity & Properties
- Synthetic Methodology (Amidation): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for coupling protocols).
-
Applications in Drug Design
-
Kumari, S., et al. (2020). Carbamate and Amide Derivatives as Potential Therapeutic Agents. Retrieved from [Link]
-
-
Agrochemical Context (DEET Analogs)
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Methyl 4-ethenylbenzoate | C10H10O2 | CID 583124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. Organic Multitasking: From Human Food Additive to Pesticide | Scientific Discoveries [scientificdiscoveries.ars.usda.gov]
- 9. CID 91520573 | C10H11O2- | CID 91520573 - PubChem [pubchem.ncbi.nlm.nih.gov]
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